T-2 triol
Overview
Description
T-2 triol is a type A trichothecene mycotoxin produced by various Fusarium species. It is a secondary metabolite known for its potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity. This compound is a derivative of T-2 toxin, which is one of the most toxic trichothecenes. The compound has a complex structure characterized by multiple hydroxyl groups, which contribute to its high reactivity and toxicity.
Mechanism of Action
T-2 Triol, also known as T-2 Toxin Triol, is a trichothecene mycotoxin derived from the metabolism of T-2 toxin . It is less toxic than T-2 toxin but still exerts significant effects on biological systems .
Target of Action
This compound primarily targets the antioxidant defense system of cells . It interacts with glutathione (GSH), a crucial antioxidant in cells, and enzymes related to GSH such as glutathione peroxidase (GPx) and glutathione S-transferase (GST) .
Mode of Action
This compound interacts with its targets, leading to changes in the antioxidant defense system of cells . Exposure to this compound and other mycotoxins results in an overall decrease in GSH levels . The enzymatic activities related to GSH (GPx and GST) are also affected
Biochemical Analysis
Biochemical Properties
T-2 Triol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The enzymes CYP3A4 and carboxylesterase contribute to this compound metabolism, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products .
Cellular Effects
This compound has potent toxic effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . This compound exerts its immunotoxic effects by signaling through JAK/STAT but not MAPK .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . This compound can induce immunotoxicity via the JAK1/STAT2 pathway, epidermal cell apoptosis via the MAPK/P38 pathway, and neurotoxicity by interfering with neurotransmitters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A low dose of this compound can enhance the resistance of animals to pathogens, while a high dose of this compound can greatly reduce the immunity of animals .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After exposition or ingestion, this compound is immediately absorbed from the alimentary tract or through the respiratory mucosal membranes and transported to the liver as a primary organ responsible for toxin’s metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: T-2 triol can be synthesized through the hydrolysis of T-2 toxin. The process involves the use of alkaline conditions to break down T-2 toxin into its metabolites, including this compound. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out at elevated temperatures to ensure complete hydrolysis.
Industrial Production Methods: Large-scale production of this compound involves the biosynthetic production of T-2 toxin using cultures of Fusarium sporotrichioides. The T-2 toxin is then subjected to alkaline hydrolysis to produce this compound. The separation and isolation of this compound from the reaction mixture are achieved using fast centrifugal partition chromatography, which allows for the efficient purification of the compound .
Chemical Reactions Analysis
Types of Reactions: T-2 triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups in its structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The oxidation process converts the hydroxyl groups into carbonyl groups, resulting in the formation of ketones or aldehydes.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction typically converts carbonyl groups back into hydroxyl groups.
Substitution: Substitution reactions involving this compound often occur at the hydroxyl groups. Common reagents include acyl chlorides or alkyl halides, which replace the hydroxyl groups with acyl or alkyl groups, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce diketones, while reduction can yield polyols. Substitution reactions can result in the formation of esters or ethers .
Scientific Research Applications
T-2 triol has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a model compound to study the reactivity and toxicity of trichothecenes. It serves as a reference standard in analytical methods for detecting and quantifying trichothecenes in food and feed.
Biology: In biological research, this compound is used to investigate the mechanisms of mycotoxin-induced toxicity. Studies focus on its effects on cellular processes, such as protein synthesis inhibition and oxidative stress.
Medicine: this compound is studied for its potential therapeutic applications, including its use as an immunosuppressive agent. Research also explores its role in inducing apoptosis in cancer cells.
Industry: In the agricultural industry, this compound is used to assess the contamination levels of trichothecenes in crops and animal feed. .
Comparison with Similar Compounds
T-2 triol is structurally and functionally similar to other type A trichothecenes, such as HT-2 toxin, neosolaniol, and T-2 tetraol. it has unique features that distinguish it from these compounds:
HT-2 Toxin: HT-2 toxin is a primary metabolite of T-2 toxin and shares similar toxic effects. this compound has additional hydroxyl groups, which enhance its reactivity and toxicity.
Neosolaniol: Neosolaniol is another type A trichothecene with a similar structure. This compound differs in the number and position of hydroxyl groups, affecting its chemical behavior and biological activity.
T-2 Tetraol: T-2 tetraol is a metabolite of T-2 toxin with four hydroxyl groups. .
Properties
IUPAC Name |
[10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAUKBBLCGQHIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97373-21-2, 34114-98-2 | |
Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T2 Triol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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